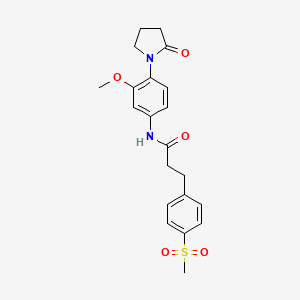
3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “3-(Oxetan-3-ylmethyl)” and “4-(trifluoromethyl)” parts suggest that it has additional functional groups attached to the aniline base .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxetane and trifluoromethyl groups. Oxetane is a four-membered ring containing three carbon atoms and one oxygen atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxetane and trifluoromethyl groups. Oxetanes are known to be reactive towards ring-opening reactions . The trifluoromethyl group is considered to be electron-withdrawing, which could influence the reactivity of the compound .科学的研究の応用
Corrosion Inhibition
One application of structurally related compounds involves corrosion inhibition. For example, certain synthesized compounds have demonstrated efficient inhibitory action on the corrosion of mild steel in acidic solutions. These compounds' adsorption on mild steel surfaces follows Langmuir's isotherm, and their efficiency increases with concentration. Quantum chemical calculations correlate well with their inhibition efficiency, highlighting their potential in corrosion protection applications (Daoud et al., 2014).
Organic Synthesis and Catalysis
- In organic synthesis, certain aniline derivatives have been utilized in reactions to introduce functional groups or to construct complex molecules. For instance, anilides reacted with phenyliodine(III) bis(trifluoroacetate) (PIFA) to afford acetyldiarylamines or corresponding phenols, depending on the substituents, demonstrating the versatility of these compounds in synthetic chemistry (Itoh et al., 2002).
- Another study reported the use of a trifluoromethyl-substituted aniline as a monodentate transient directing group in palladium-catalyzed cross-coupling reactions, yielding fluorenones with high regioselectivities and functional group compatibility. This demonstrates the utility of such compounds in facilitating complex organic transformations (Wang et al., 2019).
Materials Science
- Research has explored the structural and electronic properties of compounds like 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectroscopic techniques alongside quantum chemical calculations have provided insights into their vibrational, structural, and electronic characteristics. These studies are foundational for designing materials with specific optical, electronic, or chemical properties (Arjunan et al., 2011).
Pharmaceutical Chemistry
The incorporation of oxetane rings, similar to the one in "3-(Oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline," into drug molecules has been shown to affect solubility, lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to the development of new pharmaceutical compounds with enhanced properties (Wuitschik et al., 2010).
Electroluminescence and Molecular Electronics
Certain aniline derivatives have been investigated for their potential in electroluminescent devices and as components in molecular electronics. Their ability to emit light or facilitate electron transfer makes them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices (Doi et al., 2003).
特性
IUPAC Name |
3-(oxetan-3-ylmethyl)-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10-2-1-9(15)4-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLNIKIBRFUFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CC2=C(C=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820739-98-7 |
Source


|
| Record name | 3-[(oxetan-3-yl)methyl]-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)
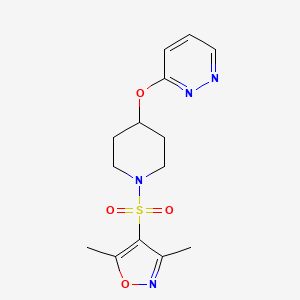
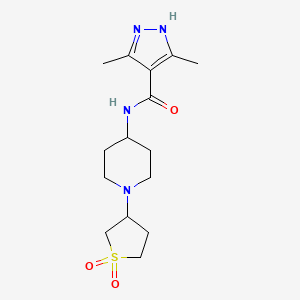
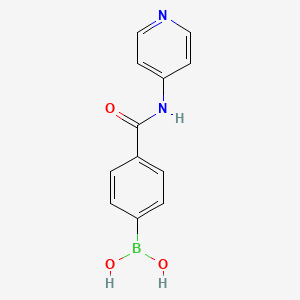
![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)

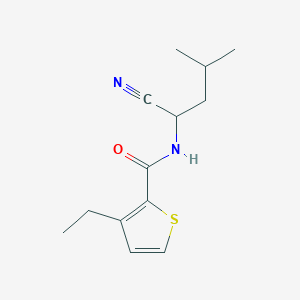
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
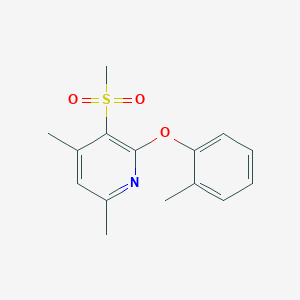
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)

